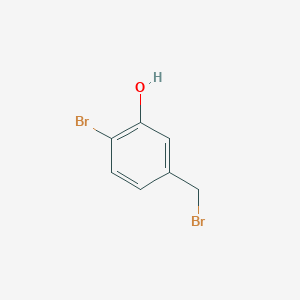

2-bromo-5-(bromomethyl)Phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H6Br2O |

|---|---|

Molecular Weight |

265.93 g/mol |

IUPAC Name |

2-bromo-5-(bromomethyl)phenol |

InChI |

InChI=1S/C7H6Br2O/c8-4-5-1-2-6(9)7(10)3-5/h1-3,10H,4H2 |

InChI Key |

KMFVCRSSKMEOND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CBr)O)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-bromo-5-(bromomethyl)phenol: Synthesis, Properties, and Potential Applications

A Note on Data Availability: Direct experimental data for 2-bromo-5-(bromomethyl)phenol is not extensively available in the public domain. This guide has been compiled by leveraging established principles of organic chemistry and extrapolating data from structurally related analogs, including its precursor 2-bromo-5-methylphenol and its isomer 5-bromo-2-(bromomethyl)phenol. All inferred data and proposed methodologies are explicitly identified as such to ensure scientific integrity.

Introduction and Strategic Importance

This compound is a bifunctional aromatic compound possessing three key reactive sites: a phenolic hydroxyl group, a bromine atom on the aromatic ring, and a benzylic bromide. This unique combination of functional groups makes it a potentially valuable building block in medicinal chemistry and materials science, offering multiple avenues for synthetic diversification. The strategic placement of the reactive moieties allows for the sequential or orthogonal introduction of various substituents, enabling the construction of complex molecular architectures.

The phenolic hydroxyl provides a handle for etherification, esterification, or for directing further electrophilic aromatic substitution. The aromatic bromine can participate in a range of cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, to form new carbon-carbon or carbon-heteroatom bonds. The highly reactive benzylic bromide is an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This trifecta of reactivity positions this compound as a versatile intermediate for the synthesis of targeted libraries of compounds for drug discovery and for the development of novel functional polymers and materials.

Chemical Structure and Physicochemical Properties

The structural and predicted physicochemical properties of this compound are summarized below. These have been estimated based on the known properties of its structural analogs.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₇H₆Br₂O | - |

| Molecular Weight | 265.93 g/mol | [1] |

| CAS Number | Not assigned | - |

| Canonical SMILES | C1=C(C=C(C=C1CBr)O)Br | - |

| Predicted pKa | ~8.5 (for the phenolic hydroxyl) | Estimated from[2] |

| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, chloroform. | Estimated from[2] |

| Appearance | Likely an off-white to brown solid at room temperature. | Estimated from[2] |

Proposed Synthesis and Experimental Protocol

A plausible synthetic route to this compound commences with the commercially available 2-bromo-5-methylphenol. The synthesis proceeds via a free-radical bromination of the benzylic methyl group.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Radical Bromination of 2-bromo-5-methylphenol

Disclaimer: This is a proposed protocol and has not been experimentally validated. Appropriate safety precautions should be taken, and the reaction should be performed in a well-ventilated fume hood.

Materials:

-

2-bromo-5-methylphenol

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for reflux and workup

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-5-methylphenol (1.0 eq) in anhydrous carbon tetrachloride.

-

Addition of Reagents: To this solution, add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide (0.02-0.05 eq).

-

Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen or argon, for 10-15 minutes to remove oxygen, which can inhibit radical reactions.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) or irradiate with a UV lamp to initiate the radical chain reaction.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, being insoluble in CCl₄, can be removed by filtration.

-

Purification: The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Causality behind Experimental Choices:

-

NBS as Brominating Agent: NBS is the reagent of choice for benzylic bromination as it provides a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring.

-

Radical Initiator: AIBN or benzoyl peroxide is used to initiate the radical reaction upon heating or exposure to UV light.

-

Anhydrous and Non-polar Solvent: An anhydrous, non-polar solvent like carbon tetrachloride is used to prevent side reactions and to facilitate the radical mechanism.

-

Inert Atmosphere: The removal of oxygen is crucial as it can act as a radical scavenger and terminate the desired reaction.

Reactivity Profile and Mechanistic Considerations

The reactivity of this compound is dictated by its three principal functional groups. Their distinct chemical properties allow for a range of selective transformations.

Caption: Reactivity of this compound functional groups.

-

Phenolic Hydroxyl Group: This group is acidic and can be deprotonated with a suitable base to form a phenoxide, a potent nucleophile. This allows for O-alkylation to form ethers or O-acylation to form esters. The hydroxyl group is also an ortho-, para-director for further electrophilic aromatic substitution, though the steric hindrance from the adjacent bromine may influence regioselectivity.

-

Aromatic Bromine: The bromine atom attached to the benzene ring is relatively unreactive towards nucleophilic aromatic substitution but is an excellent handle for transition metal-catalyzed cross-coupling reactions. This allows for the formation of C-C, C-N, and C-O bonds, significantly increasing molecular complexity.

-

Benzylic Bromide: The bromomethyl group is highly susceptible to nucleophilic attack via an Sₙ2 mechanism. This makes it a prime site for introducing a wide variety of functional groups by reaction with nucleophiles such as amines, thiols, cyanides, and carboxylates. The reactivity of this group is generally higher than that of the aromatic bromine, allowing for selective functionalization under appropriate conditions.

Potential Applications in Research and Development

Given its versatile reactivity, this compound is a promising candidate for several applications:

-

Medicinal Chemistry: It can serve as a scaffold for the synthesis of novel bioactive molecules. The three functional groups can be independently modified to explore the structure-activity relationship (SAR) of a compound series. For instance, the phenolic core is present in many natural products and drugs, the aromatic substitution pattern can be tuned for optimal target engagement, and the benzylic position can be used to introduce side chains that modulate potency and pharmacokinetic properties.

-

Materials Science: The dual reactivity of the phenolic hydroxyl and benzylic bromide makes it a candidate for the synthesis of functional polymers.[3] For example, it could be used to create polyphenolic matrices with pendant reactive groups for applications in ion-exchange resins or as a monomer in polymerization reactions to produce materials with tailored thermal and mechanical properties.[3]

-

Supramolecular Chemistry: The rigid phenolic backbone and the reactive arms could be utilized in the synthesis of macrocycles and host-guest systems. The bromomethyl group can be reacted with di- or polyamines to form macrocyclic ligands capable of coordinating to metal ions.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the hazard profile can be inferred from its precursor, 2-bromo-5-methylphenol, and the presence of the reactive bromomethyl group.

Inferred Hazard Statements (based on 2-bromo-5-methylphenol):

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Additional Considerations:

-

Benzylic bromides are often lachrymators and potent irritants. Therefore, this compound should be handled with extreme care in a well-ventilated chemical fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

-

Avoid inhalation of dust and vapors.

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. The compound should be stored in a tightly sealed container.[5]

References

-

PubChem. (n.d.). 2-Bromo-5-methylphenol. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). 2-(Bromomethyl)phenol. Retrieved February 5, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Emerging Trends in the Application of 2-(Bromomethyl)phenol in Advanced Materials. Retrieved February 5, 2026, from [Link]

Sources

Technical Guide: Solubility & Handling of 2-Bromo-5-(bromomethyl)phenol

[1][2][3][4]

Executive Summary

2-Bromo-5-(bromomethyl)phenol (CAS: 690635-84-8) is a bifunctional intermediate critical in medicinal chemistry for installing substituted phenolic motifs.[1][2][3][4][5] Its structure features two distinct electrophilic sites: an aryl bromide (stable, requires Pd-catalysis for substitution) and a benzylic bromide (highly reactive alkylating agent).[3][4]

This guide addresses a common failure mode in handling this compound: treating it as a static solid. Due to the high reactivity of the bromomethyl group, solubility cannot be decoupled from stability .[3] Solvents that dissolve the compound may also degrade it via solvolysis.[3][6] This document provides a solubility profile validated by mechanistic principles to ensure solution integrity during synthesis and analysis.

Chemical Profile & Physicochemical Basis[2][4][6][7][8][9][10][11]

Structural Analysis

The molecule combines a lipophilic phenol core with a reactive alkyl halide.[3]

-

Substituent 1: Aryl Bromide (C-2).[1][2][3][4][5] Increases lipophilicity (LogP contribution ~ +0.86).[3][4]

-

Substituent 2: Bromomethyl (C-5).[1][2][3][4][5][7][8][9][10][11] A powerful electrophile susceptible to

and

Predicted Properties

| Property | Value (Estimated) | Implication |

| Molecular Weight | 265.93 g/mol | Moderate size, amenable to standard chromatography.[1][2][3][4][5] |

| LogP | 2.8 – 3.2 | Highly lipophilic.[1][2][3][4] Prefers non-polar to moderately polar organic solvents.[3] |

| pKa (Phenol) | ~8.5 | Slightly more acidic than phenol due to electron-withdrawing Br.[1][2][3][4] |

| Physical State | Off-white solid | Low melting point expected; prone to oiling out if impure.[1][2][3][4] |

Solubility & Stability Profile

The following classification categorizes solvents not just by capacity to dissolve, but by compatibility with the reactive benzyl bromide moiety.

Solvent Compatibility Matrix[1][2][3][5]

| Solvent Class | Solubility | Stability Risk | Recommendation |

| Halogenated (DCM, Chloroform) | High (>100 mg/mL) | Low | Preferred. Excellent for synthesis and transport.[1][2][3][4][5] |

| Esters (Ethyl Acetate) | High | Low | Preferred. Good for extraction; ensure solvent is dry.[2][3][4] |

| Ethers (THF, Et₂O, Dioxane) | High | Low/Medium | Use anhydrous.[2][3][4] Peroxides or wet THF can trigger degradation.[3] |

| Aromatic Hydrocarbons (Toluene) | Moderate/High | Low | Good for heating/reflux conditions.[2][3][4][5] |

| Polar Aprotic (DMSO, DMF) | High | High | Caution. Risk of oxidation (Kornblum) or polymerization on storage.[2][3][4] |

| Alcohols (MeOH, EtOH) | High | Critical | AVOID. Rapid solvolysis to form benzyl ethers.[2][3][4] |

| Water | Insoluble | N/A | Heterogeneous hydrolysis will occur at the interface.[2][4] |

The Solvolysis Trap (Mechanistic Insight)

Researchers often use Methanol for LCMS sample preparation.[3][4] For this compound, this is a critical error. The benzylic bromide undergoes solvolysis, converting the sample to 2-bromo-5-(methoxymethyl)phenol before injection, leading to false data.[1][2][3][4]

Figure 1: Solvolysis pathway in alcoholic solvents. This reaction can occur within minutes at room temperature.[2][4]

Experimental Protocols

Protocol A: Safe Solubility Determination (Gravimetric)

Use this method to determine saturation limits without degrading the sample.[2][3][4][5]

-

Preparation: Weigh 50 mg of this compound into a 2 mL HPLC vial.

-

Solvent Addition: Add the target solvent (e.g., DCM, Toluene) in 100 µL increments.[3]

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Soluble: Solution becomes clear.

-

Insoluble: Solid persists or "oils out" at bottom.[3]

-

-

Calculation:

Protocol B: Stability-Indicating LCMS Prep

Use this method for quality control to avoid generating artifacts.[1][2][3][4]

Handling & Safety (Lachrymator Warning)

This compound behaves similarly to Benzyl Bromide , a potent lachrymator (tear gas).[3]

-

Engineering Controls: Always handle inside a functioning fume hood.

-

Decontamination: Spills should be treated with a dilute solution of aqueous ammonia or sodium thiosulfate to quench the alkyl bromide before cleaning.[3]

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Moisture ingress will cause hydrolysis to the benzyl alcohol and release HBr gas.[3]

Decision Framework for Solvent Selection

Figure 2: Decision tree for solvent selection based on operational intent.

References

-

PubChem. Compound Summary for CID 13600482: 2-(Bromomethyl)phenol. National Library of Medicine (US), National Center for Biotechnology Information.[3] Accessed Feb 2026.[3][8][10] Link[2][3][4][8][11]

-

Sigma-Aldrich. Safety Data Sheet: Benzyl Bromide (Analogous Reactivity). Merck KGaA.[3] Accessed Feb 2026.[3][8][10] Link[2][3][4]

-

Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. 3rd ed., Wiley-VCH, 2003.[3] (Authoritative text on solvolysis mechanisms).

-

BenchChem. Stability and Storage of Bromo-PEG-Alcohol (Benzyl Bromide Stability Guide). Accessed Feb 2026.[3][8][10] Link

Sources

- 1. 14847-51-9|2-Bromo-5-methylphenol|BLD Pharm [bldpharm.com]

- 2. BROMOMETHYLPHENOL | CAS#:58402-38-3 | Chemsrc [chemsrc.com]

- 3. 2-Bromophenol | C6H5BrO | CID 7244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 5. 27079-92-1|4-(Bromomethyl)phenol|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. guidechem.com [guidechem.com]

- 8. 2-(Bromomethyl)phenol | C7H7BrO | CID 13600482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (2-Bromo-5-methoxyphenyl)methanol | C8H9BrO2 | CID 10867706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. guidechem.com [guidechem.com]

- 11. 2-Bromo-5-methylphenol | C7H7BrO | CID 228638 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic & Kinetic Stability of Benzylic Bromides in Phenol Derivatives

This guide serves as a technical whitepaper for researchers and drug development professionals dealing with the synthesis, handling, and stability profiling of benzylic bromides containing phenolic motifs.

Technical Guidance for API Synthesis and Intermediate Handling

Executive Summary: The "Phenol Effect"

Benzylic bromides are intrinsically reactive electrophiles, but the introduction of a phenolic hydroxyl group—particularly in the ortho or para positions—dramatically alters their stability profile. Unlike simple alkyl halides where instability is driven by nucleophilic attack or elimination to alkenes, phenolic benzylic bromides possess a unique, low-energy decomposition pathway: elimination to Quinone Methides (QMs) .

This guide details the mechanistic underpinnings of this instability, provides protocols for quantifying it, and outlines strategies for stabilization during drug development.

Mechanistic Underpinnings

The Quinone Methide (QM) Pathway

The defining feature of phenolic benzylic bromides is their ability to undergo 1,4-elimination (for para) or 1,6-elimination (for ortho) of hydrogen bromide (HBr). This transforms the aromatic ring into a non-aromatic, highly electrophilic quinone methide.

-

Ortho-isomers: Highly unstable due to the proximity of the hydroxyl group to the bromide, facilitating intramolecular hydrogen bonding or direct elimination to o-quinone methide.

-

Para-isomers: Unstable via extended conjugation, forming p-quinone methide.

-

Meta-isomers: Significantly more stable as they cannot form a quinone methide structure without disrupting the octet rule or requiring high-energy zwitterions.

Electronic Effects (Hammett Correlation)

The solvolysis rate of benzylic bromides correlates strongly with Hammett substituent constants (

-

Electron Donating Groups (EDGs): The phenolic -OH is a strong EDG (

). It stabilizes the developing positive charge at the benzylic position, lowering the activation energy for C-Br bond heterolysis. -

Reaction Constant (

): Solvolysis typically exhibits a large negative

Visualization: Decomposition Mechanism

The following diagram illustrates the divergent pathways for ortho-hydroxybenzyl bromide: reversible solvolysis vs. irreversible polymerization via the QM intermediate.

Figure 1: Mechanism of o-quinone methide formation and subsequent divergence into hydrolysis or polymerization.

Experimental Assessment Protocols

To quantify stability, one must distinguish between thermodynamic stability (equilibrium position) and kinetic stability (rate of decomposition). In drug development, kinetic stability (shelf-life) is the priority.

Protocol: Accelerated Stability Profiling (Arrhenius)

Objective: Determine the activation energy (

Materials:

-

HPLC with UV/Vis detector (or qNMR with internal standard like 1,3,5-trimethoxybenzene).

-

Anhydrous Acetonitrile (ACN) and buffer solutions.

-

Thermostatted reaction blocks (

C,

Workflow:

-

Preparation: Dissolve the benzylic bromide (10 mM) in ACN.

-

Incubation: Aliquot solution into sealed amber vials. Place in heating blocks at three distinct temperatures.

-

Sampling: At

hours, quench an aliquot (flash freeze or dilute into cold mobile phase). -

Analysis: Monitor the disappearance of the parent peak (

). -

Calculation:

-

Plot

vs. time to verify first-order kinetics (obtain -

Plot

vs. -

Calculate

and extrapolate

-

Protocol: Solvolysis Kinetics (Hammett Study)

Objective: Assess sensitivity to moisture (hydrolysis risk).

-

Solvent System: Prepare 50:50 (v/v) Ethanol:Water or Acetone:Water.

-

Execution: Inject benzylic bromide. Monitor pH change (release of HBr) using a titrator or monitor via UV-Vis (QM formation often shifts

). -

Data: A half-life (

) of <10 minutes in 50% aqueous solvent indicates extreme moisture sensitivity, requiring handling under strict Schlenk conditions.

Quantitative Data Summary

The following table summarizes the relative stability of benzylic bromides based on substitution patterns.

| Substrate Structure | Relative Solvolysis Rate ( | Dominant Instability Pathway | Recommended Storage |

| Benzyl Bromide (Unsubstituted) | 1.0 | Slow Hydrolysis | |

| p-Methylbenzyl Bromide | ~45 | Carbocation Stabilization | |

| m-Hydroxybenzyl Bromide | ~2 (Est.) | Inductive Withdrawal | |

| p-Hydroxybenzyl Bromide | >1,500 | p-Quinone Methide | |

| o-Hydroxybenzyl Bromide | >2,000 | o-Quinone Methide |

Note: Rates are approximate relative to benzyl bromide in 80% aqueous acetone at 25°C.

Stabilization & Handling Strategies

Storage Conditions

-

Temperature: Phenolic benzylic bromides should invariably be stored at

C or lower. -

Atmosphere: Store under Argon. CO2 (Dry Ice) can acidify moisture, potentially catalyzing hydrolysis, but Argon is preferred to prevent oxidation of the phenol.

-

Additives: Trace amounts of acid (e.g., 10 ppm HBr or acetic acid) can sometimes stabilize the bromide by shifting the equilibrium away from the QM (Le Chatelier’s principle), although this promotes acid-catalyzed polymerization in some cases. Best practice is rigorous exclusion of base.

Synthetic Workarounds

If the isolated bromide is too unstable, use a "Generate-and-Trap" strategy:

-

Precursor: Use the corresponding benzylic alcohol.[1]

-

Activation: React with

or -

Trapping: Add the nucleophile immediately to the reaction pot without isolating the bromide.

Workflow Visualization: Handling Decision Tree

Figure 2: Decision matrix for handling phenolic benzylic bromides.

References

-

Wan, P., et al. (2002). "Quinone Methide Intermediates from the Photolysis of Hydroxybenzyl Alcohols in Aqueous Solution." Journal of the American Chemical Society.[2][3] Link

-

Richard, J. P., et al. (2003).[3] "Substituent Effects on Carbocation Stability: The pKR for p-Quinone Methide." Journal of the American Chemical Society.[2][3] Link

-

Van De Water, R. W., & Pettus, T. R. R. (2002).[4] "o-Quinone Methides: Intermediates Underdeveloped and Underutilized in Organic Synthesis." Tetrahedron. Link

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Chapter on Hammett Plots and Solvolysis).

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Section 4.

Sources

The Emerging Role of 2-bromo-5-(bromomethyl)phenol in Drug Discovery: A Technical Guide for Medicinal Chemists

Abstract

Introduction: The Strategic Value of Bifunctional Scaffolds

In the intricate chess game of drug design, bifunctional molecules are powerful pieces, offering multiple points for strategic derivatization. 2-bromo-5-(bromomethyl)phenol is a prime example of such a scaffold, possessing three key functional groups that can be selectively manipulated: a nucleophilic phenolic hydroxyl group, an electrophilic benzylic bromide, and an aromatic bromine atom amenable to cross-coupling reactions. This trifecta of reactivity allows for the divergent synthesis of diverse compound libraries from a single, well-defined core. The strategic incorporation of bromine not only provides a handle for further functionalization but can also enhance the pharmacological properties of the final molecule, a strategy increasingly employed in medicinal chemistry.[1]

This guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical protocols for harnessing the potential of this compound in their research endeavors.

Synthesis of this compound: A Multi-step Approach

As this compound is not a stock chemical, a reliable synthetic route is paramount. The synthesis is best approached as a three-stage process, commencing with the commercially available and inexpensive m-cresol (3-methylphenol).

Step 1: Electrophilic Bromination of m-Cresol

The initial step involves the regioselective bromination of m-cresol. The hydroxyl and methyl groups are both ortho-, para-directing. To achieve the desired 2-bromo-5-methylphenol isomer, careful control of reaction conditions is necessary.

A common and effective method is the direct bromination of 5-methylphenol (m-cresol) using bromine in the presence of a catalyst like iron powder.[2] The reaction is typically performed at a controlled temperature to ensure selective bromination at the desired position.[2]

Experimental Protocol: Synthesis of 2-bromo-5-methylphenol

-

To a stirred solution of m-cresol (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid, add a catalytic amount of iron powder.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-bromo-5-methylphenol.

Step 2: Protection of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is reactive towards the conditions of benzylic bromination. Therefore, it is prudent to protect it prior to the next step. A common and effective protecting group for phenols is the methyl ether, formed via a Williamson ether synthesis.[3]

Experimental Protocol: Synthesis of 2-bromo-5-methylanisole

-

To a solution of 2-bromo-5-methylphenol (1 equivalent) in acetone, add potassium carbonate (2 equivalents) and methyl iodide (1.5 equivalents).

-

Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude 2-bromo-5-methylanisole, which can often be used in the next step without further purification.

Step 3: Benzylic Bromination

The key step in the synthesis is the selective bromination of the benzylic methyl group. This is a free-radical substitution reaction, and N-Bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions is the reagent of choice.

Experimental Protocol: Synthesis of 1-bromo-4-(bromomethyl)-2-methoxybenzene

-

To a solution of 2-bromo-5-methylanisole (1 equivalent) in a non-polar solvent like carbon tetrachloride, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

-

Reflux the mixture under a light source (e.g., a 250W sunlamp) for several hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 1-bromo-4-(bromomethyl)-2-methoxybenzene.

Step 4: Deprotection of the Phenolic Hydroxyl Group

The final step is the cleavage of the methyl ether to regenerate the free phenol. A mild and effective method for the deprotection of phenolic methyl ethers involves the use of boron tribromide (BBr3).[3]

Experimental Protocol: Synthesis of this compound

-

Dissolve 1-bromo-4-(bromomethyl)-2-methoxybenzene (1 equivalent) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of boron tribromide (1.2 equivalents) in dichloromethane dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the final product, this compound.

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the differential reactivity of its functional groups.

Reactions at the Phenolic Hydroxyl Group

The acidic proton of the phenolic hydroxyl group can be easily removed by a base to form a phenoxide, which is a potent nucleophile. This allows for a variety of reactions, most notably the Williamson ether synthesis to form aryl ethers. This is a robust and widely used method for constructing C-O bonds and is a cornerstone of many drug synthesis campaigns.

Reactions at the Benzylic Bromide

The bromomethyl group is a highly reactive electrophilic center. The benzylic carbon is susceptible to nucleophilic attack via an SN2 mechanism. This allows for the introduction of a wide range of functionalities, including amines, thiols, azides, and cyanides, providing a facile route to a diverse array of derivatives. The reactivity of benzyl bromide is significantly higher than that of the aryl bromide towards nucleophilic substitution.

Reactions at the Aryl Bromide

The bromine atom on the aromatic ring is relatively unreactive towards nucleophilic substitution but is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination can be employed to form new carbon-carbon and carbon-heteroatom bonds, further expanding the molecular diversity that can be achieved from this scaffold.

Applications in Drug Discovery

The unique structural and reactive properties of this compound make it an attractive starting point for the synthesis of various biologically active molecules. The bromophenol motif itself is found in numerous marine natural products with interesting biological profiles, including antimicrobial, antioxidant, and anticancer activities.[1][4][5]

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The 2-substituted phenol quinazoline scaffold has been identified as a potent inhibitor of the RET kinase.[6] The phenolic hydroxyl group is often a key pharmacophoric feature, but can also be a site of metabolic liability.[6] The this compound scaffold provides an ideal starting point for the synthesis of such inhibitors, where the phenolic hydroxyl can interact with the kinase hinge region, and the bromomethyl group can be functionalized to occupy other pockets of the active site or to modulate physicochemical properties.

Antimicrobial Agents

Bromophenol derivatives have shown promising activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5] The lipophilicity imparted by the bromine atom can enhance membrane permeability, and the phenolic hydroxyl group can interfere with bacterial cellular processes. The this compound scaffold can be used to generate libraries of compounds for screening against various microbial targets.

Antioxidant and Anti-inflammatory Agents

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. Bromination of the phenolic ring can modulate this activity.[7] Furthermore, bromophenols have been shown to possess anti-inflammatory effects.[8] The this compound core can be elaborated to produce novel compounds with potential applications in the treatment of diseases associated with oxidative stress and inflammation.

Table 1: Potential Drug Discovery Applications of this compound Derivatives

| Therapeutic Area | Target Class | Rationale for Scaffold Use |

| Oncology | Protein Kinases (e.g., RET) | Phenolic hydroxyl for hinge binding; benzylic and aryl positions for exploring other pockets and improving selectivity. |

| Infectious Diseases | Bacterial Enzymes/Membranes | Bromophenol core with demonstrated antimicrobial activity; functionalization to enhance potency and spectrum. |

| Inflammatory Diseases | Enzymes in Inflammatory Pathways | Phenolic core for antioxidant and anti-inflammatory effects; derivatization to modulate activity and selectivity. |

| Neurodegenerative Diseases | Cholinesterases, other CNS targets | Bromophenols have shown inhibitory effects on acetylcholinesterase, suggesting potential in Alzheimer's disease research.[9] |

Conclusion

This compound, while not a readily available reagent, represents a valuable and versatile building block for medicinal chemists. Its synthesis, though multi-stepped, is achievable through well-established organic transformations. The presence of three distinct and orthogonally reactive functional groups provides a platform for the creation of diverse and complex molecular architectures. As the search for novel therapeutic agents continues, the strategic utilization of such bifunctional scaffolds will undoubtedly play an increasingly important role. The potential applications of this compound in the development of kinase inhibitors, antimicrobial, and anti-inflammatory agents highlight its promise as a key intermediate in the next generation of drug discovery.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-bromo-5-methyl-phenol synthesis - chemicalbook [chemicalbook.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Phenol - Wikipedia [en.wikipedia.org]

- 7. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Fulcrum of Fused Rings: A Technical Guide to 2-bromo-5-(bromomethyl)Phenol in Heterocyclic Synthesis

Introduction: Unveiling a Versatile Architectural Element

In the landscape of contemporary drug discovery and materials science, the strategic construction of heterocyclic scaffolds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are prevalent in a vast array of biologically active molecules and functional materials. The pursuit of efficient and versatile building blocks that facilitate the assembly of these complex architectures is therefore a critical endeavor. Among such synthons, 2-bromo-5-(bromomethyl)phenol emerges as a particularly powerful and adaptable tool. Its unique arrangement of a nucleophilic phenolic hydroxyl group, an electrophilic bromomethyl moiety, and a modifiable aromatic bromine atom on a single phenyl ring provides a rich platform for a diverse range of cyclization strategies. This guide provides an in-depth exploration of the synthesis and application of this compound as a key intermediate in the construction of valuable heterocyclic systems, offering both theoretical insights and practical, field-proven protocols for the research scientist.

Core Synthesis of this compound: A Two-Step Strategic Approach

The efficient synthesis of this compound is paramount to its utility as a building block. A robust and scalable two-step sequence starting from the readily available m-cresol is the most common and logical approach.

Step 1: Regioselective Bromination of m-Cresol

The initial step involves the electrophilic aromatic substitution of m-cresol to introduce a bromine atom ortho to the hydroxyl group. The directing effects of the hydroxyl and methyl groups are key to achieving the desired regioselectivity.

Causality Behind Experimental Choices:

-

Electrophile: Molecular bromine (Br₂) is a common and effective brominating agent for activated aromatic rings like phenols.

-

Catalyst: While the hydroxyl group is strongly activating, a mild Lewis acid catalyst such as iron powder can be used to polarize the Br-Br bond, enhancing the electrophilicity of the bromine and promoting a more controlled reaction.[1]

-

Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or a more environmentally benign alternative such as dichloromethane (CH₂Cl₂) is typically employed to dissolve the reactants and facilitate the reaction while minimizing side reactions.

-

Temperature: The reaction is often carried out at low temperatures (e.g., 0-5 °C) to control the reaction rate and minimize the formation of polybrominated byproducts.

Experimental Protocol: Synthesis of 2-bromo-5-methylphenol

-

To a solution of m-cresol (1 equivalent) in dichloromethane, add a catalytic amount of iron powder.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in dichloromethane dropwise over a period of 1-2 hours, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure 2-bromo-5-methylphenol.

Step 2: Benzylic Bromination of 2-bromo-5-methylphenol

The second step involves the free-radical bromination of the methyl group to introduce the reactive bromomethyl functionality. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.

Causality Behind Experimental Choices:

-

Reagent: NBS is a highly selective reagent for allylic and benzylic bromination. It provides a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring.

-

Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to initiate the free-radical chain reaction.

-

Solvent: A non-polar solvent that can sustain a free-radical chain reaction, such as carbon tetrachloride or acetonitrile, is typically used.

-

Light/Heat: The reaction is initiated by either heat (refluxing the solvent) or UV light, which promotes the homolytic cleavage of the initiator.

Experimental Protocol: Synthesis of this compound

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-5-methylphenol (1 equivalent) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN.

-

Heat the mixture to reflux and irradiate with a UV lamp (or a standard light bulb) for 4-6 hours, or until TLC analysis shows the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The resulting crude this compound can be purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

Caption: Two-step synthesis of the target building block.

Applications in Heterocyclic Synthesis: A Gateway to Fused Ring Systems

The strategic placement of the phenolic hydroxyl and bromomethyl groups in an ortho relationship makes this compound an ideal precursor for intramolecular cyclization reactions, leading to the formation of various fused heterocyclic systems.

Synthesis of Benzofurans and Dihydrobenzofurans

The formation of a five-membered oxygen-containing ring is a facile and common application of this building block, proceeding via an intramolecular Williamson ether synthesis.

Mechanistic Rationale:

Under basic conditions, the acidic phenolic proton is abstracted to form a nucleophilic phenoxide ion. This nucleophile then readily attacks the electrophilic carbon of the adjacent bromomethyl group in an intramolecular SN2 reaction, leading to the formation of a dihydrobenzofuran ring. Subsequent oxidation or aromatization can lead to the corresponding benzofuran.

Experimental Protocol: Synthesis of 6-bromo-2,3-dihydrobenzofuran

-

Dissolve this compound (1 equivalent) in a polar aprotic solvent such as acetone or DMF.

-

Add a suitable base, such as potassium carbonate (1.5 equivalents), to the solution.

-

Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by TLC.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

-

Purify by column chromatography to obtain 6-bromo-2,3-dihydrobenzofuran.

Data Summary: Benzofuran Synthesis

| Entry | Reactant | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | This compound | K₂CO₃ | Acetone | 56 | 6 | 6-bromo-2,3-dihydrobenzofuran | ~85 |

| 2 | This compound | NaH | THF | 66 | 4 | 6-bromo-2,3-dihydrobenzofuran | ~90 |

Reaction Pathway Diagram

Sources

Methodological & Application

Application Note: Protecting Group Strategies for 2-Bromo-5-(bromomethyl)phenol Synthesis

Executive Summary & Strategic Rationale

The synthesis of 2-bromo-5-(bromomethyl)phenol presents a classic "competing reactivity" challenge in organic synthesis. The target molecule contains three distinct reactive functionalities: a phenol, an aryl bromide, and a highly electrophilic benzylic bromide.

Direct radical bromination (Wohl-Ziegler reaction) of the unprotected precursor, 2-bromo-5-methylphenol, is chemically forbidden due to the Antioxidant Effect . Phenols act as radical scavengers; the formation of a stable phenoxy radical terminates the radical chain propagation required for benzylic bromination, leading to low yields and oxidative polymerization.

The Solution: This protocol utilizes an Acetate (Ac) protecting group strategy. Unlike ether-based groups (Methyl, Benzyl) which require harsh deprotection conditions incompatible with labile benzyl bromides, the acetate group offers:

-

Radical Inertness: It does not quench the radical chain mechanism.

-

Electronic Deactivation: It moderately deactivates the aromatic ring, suppressing electrophilic ring bromination.

-

Mild Deprotection: It can be cleaved via acid-catalyzed transesterification, preserving the sensitive benzylic bromide.

Synthetic Pathway Visualization

The following flow diagram illustrates the optimized synthetic route and the critical "Failure Mode" avoided by this strategy.

Figure 1: Optimized synthetic workflow (top) versus the radical scavenging failure mode (bottom).

Comparative Analysis of Protecting Groups

The choice of protecting group is dictated by the deprotection conditions. The benzylic bromide moiety is highly susceptible to nucleophilic attack (

| Protecting Group | Stability to Radical Bromination | Deprotection Conditions | Compatibility with Benzyl Bromide | Verdict |

| Methyl Ether (OMe) | High | Critical Failure: Reagents will cleave the benzyl bromide or causing scrambling. | ❌ Avoid | |

| TBS/TBDMS | Moderate | Risk: Silyl groups can undergo H-abstraction during radical reactions; Fluoride is basic. | ⚠️ Risky | |

| MOM/SEM | Low | Acidic | Failure: Acetals are sensitive to NBS (oxidative cleavage). | ❌ Avoid |

| Acetate (OAc) | High | Basic (NaOH) or Acidic (HCl/MeOH) | Excellent: Acid-catalyzed methanolysis leaves the benzyl bromide intact. | ✅ Recommended |

Detailed Experimental Protocols

Step 1: Acetylation of 2-Bromo-5-methylphenol

Goal: Mask the phenolic proton to prevent radical quenching.

Reagents:

-

2-Bromo-5-methylphenol (1.0 equiv)[1]

-

Acetic Anhydride (

) (1.2 equiv) -

Pyridine (1.5 equiv)

-

DMAP (0.05 equiv - Catalyst)

-

Dichloromethane (DCM) (Solvent)

Protocol:

-

Dissolve 2-bromo-5-methylphenol in anhydrous DCM (0.5 M concentration).

-

Add pyridine and catalytic DMAP. Cool to 0°C.[2]

-

Add acetic anhydride dropwise over 15 minutes.

-

Warm to room temperature and stir for 2 hours. Monitor by TLC (Target

will be higher than starting material). -

Workup: Wash with 1M HCl (to remove pyridine), then Sat.

, then Brine. Dry over -

QC Check:

NMR should show a singlet ~2.3 ppm (Acetate methyl).

Step 2: Wohl-Ziegler Radical Bromination

Goal: Selective bromination of the benzylic methyl group.

Reagents:

-

Aryl Acetate Intermediate (from Step 1) (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide

-

Solvent:

-Trifluorotoluene (PhCF3) or

Protocol:

-

Dissolve the aryl acetate in PhCF3 (0.2 M).

-

Add NBS and AIBN.

-

Critical Step: Degas the solution (sparge with Argon for 10 mins) to remove Oxygen, which inhibits radical reactions.

-

Heat to reflux (approx. 80-100°C depending on solvent) under an inert atmosphere.

-

Endpoint: The reaction is complete when the dense NBS solid at the bottom floats to the top as low-density Succinimide.[3]

-

Cool to 0°C to precipitate remaining succinimide. Filter the solids.

-

Concentrate the filtrate.

-

Purification: Rapid filtration through a short silica plug (Hexanes/EtOAc). Note: Do not expose to silica for long periods; benzylic bromides can hydrolyze.

Step 3: Chemoselective Deprotection

Goal: Remove acetate without hydrolyzing the benzyl bromide.

Reagents:

-

Acetylated Benzyl Bromide (from Step 2)

-

Methanol (MeOH) (anhydrous)

-

Acetyl Chloride (generates HCl in situ) or conc. HCl (cat.)

Protocol:

-

Dissolve the intermediate in anhydrous MeOH (0.1 M).

-

Cool to 0°C.

-

Add Acetyl Chloride (0.1 equiv) dropwise. This generates anhydrous HCl in MeOH.

-

Stir at room temperature. Do not heat.

-

Monitor closely by TLC. The acetate is cleaved via transesterification, forming Methyl Acetate (volatile) and the free phenol.

-

Workup: Once complete, concentrate the solvent under vacuum at low temperature (<30°C).

-

Caution: Do not use aqueous base workup. If neutralization is needed, use solid

and filter.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Yield in Step 2 | Oxygen inhibition or wet solvent. | Degas thoroughly; ensure reagents are anhydrous. Recrystallize NBS if it looks yellow (degraded). |

| Ring Bromination | Electrophilic attack rather than radical. | Ensure reflux is vigorous to promote radical homolysis. Avoid Lewis Acid contaminants. |

| Benzyl Alcohol Formation | Hydrolysis during Step 3. | Ensure MeOH is anhydrous. Avoid aqueous bases. Keep temperature low. |

NMR Diagnostic (CDCl3):

-

Target Molecule: Look for the disappearance of the Acetate singlet (2.3 ppm) and the Benzylic Methyl doublet/singlet shifting from ~2.3 ppm (Ar-CH3) to ~4.4 ppm (Ar-CH2-Br).

References

-

Wohl-Ziegler Reaction Mechanism & Conditions

-

Use of Acetates in Radical Bromination

-

Selective Deprotection Strategies

- Selective Deprotection of Aryl Acetates.

-

[Link]

-

General Phenol Protection Guide

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Wohl-Ziegler Reaction (Chapter 118) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Wohl-Ziegler Reaction [organic-chemistry.org]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Application Note: Selective N-Alkylation of 2-Bromo-5-(bromomethyl)phenol

Executive Summary

This guide details the protocol for the nucleophilic substitution of 2-bromo-5-(bromomethyl)phenol (CAS 690635-84-8) with primary amines. This scaffold is a critical "bifunctional linker" in Fragment-Based Drug Discovery (FBDD). It offers two distinct reactive handles: a highly reactive benzylic bromide for rapid amine installation and a latent aryl bromide for downstream cross-coupling (e.g., Suzuki-Miyaura).

The primary challenge in this reaction is managing the competing nucleophilicity of the phenolic oxygen (O-alkylation) versus the incoming amine (N-alkylation), and preventing over-alkylation (dimerization). This protocol establishes a Direct Amination Strategy that leverages kinetic control to achieve high yields of the secondary amine without requiring phenol protection.

Chemical Context & Reactivity Profile[2]

The substrate contains three functional groups with distinct reactivity profiles. Understanding this hierarchy is essential for process control.

| Functional Group | Position | Reactivity Mode | Relative Reactivity (k_rel) |

| Benzylic Bromide | C-5 | SN2 Substitution | High (Primary Target) |

| Phenolic -OH | C-1 | Deprotonation / O-Alkylation | Medium (Competing Nucleophile) |

| Aryl Bromide | C-2 | Metal-Catalyzed Coupling | Low (Inert under alkylation conditions) |

Structural Insight: The hydroxymethyl and hydroxyl groups are in a meta relationship. Unlike ortho-substituted analogs, this scaffold cannot cyclize to form benzoxazines, simplifying the impurity profile.

Reaction Pathway Diagram

The following diagram illustrates the kinetic competition and the desired pathway.

Figure 1: Reaction pathway showing the dominance of N-alkylation (Green) over competing side reactions (Red).

Experimental Protocols

Protocol A: Direct Amination (Inverse Addition Method)

Objective: Maximize mono-alkylation (secondary amine formation) and minimize dimerization. Mechanism: By adding the bromide to the amine, the concentration of free amine always exceeds the alkylating agent, suppressing the reaction of the product with the starting material.

Reagents & Equipment

-

Substrate: this compound (1.0 equiv).

-

Amine: Primary amine (R-NH₂) (1.5 – 2.0 equiv). Note: Excess amine acts as the HBr scavenger.

-

Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (if amine is polar).

-

Temperature: 0°C to Room Temperature (RT).

Step-by-Step Procedure

-

Amine Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Primary Amine (2.0 equiv) in anhydrous THF (0.1 M concentration relative to amine).

-

Substrate Dissolution: In a separate vial, dissolve This compound (1.0 equiv) in a minimal amount of THF.

-

Inverse Addition: Cool the amine solution to 0°C (ice bath). Add the substrate solution dropwise over 15–30 minutes via syringe pump or addition funnel.

-

Rationale: Slow addition ensures the amine is always in large excess, preventing the product (secondary amine) from competing for the bromide.

-

-

Reaction: Allow the mixture to warm to RT and stir for 2–4 hours.

-

Monitoring: Check by TLC or LC-MS. The benzylic bromide is highly active; reaction is usually complete within 2 hours.

-

-

Quench: Concentrate the reaction mixture under reduced pressure to remove volatiles and excess amine (if volatile).

Workup & Purification (Amphoteric Handling)

The product contains both a basic amine and an acidic phenol. Standard extractions can be tricky.

-

Method 1 (Precipitation): If the product is solid, triturate the residue with cold diethyl ether or hexanes/EtOAc (1:1). The amine hydrobromide salts often precipitate, while the zwitterionic product may remain or co-precipitate.

-

Method 2 (Isoelectric Extraction):

-

Resuspend residue in EtOAc.

-

Wash with pH 7.0 Phosphate Buffer . At pH 7, the amine is protonated (positive) and phenol is neutral, or the molecule is zwitterionic, often preferring the organic phase or interface.

-

Avoid strong base (NaOH), which forms the water-soluble phenoxide.

-

Dry organic layer over Na₂SO₄ and concentrate.

-

Protocol B: Downstream Suzuki Coupling (Scaffold Validation)

Objective: Demonstrate the utility of the aryl bromide handle after amination.

-

Reactants: Product from Protocol A (1.0 equiv), Boronic Acid (1.2 equiv), K₂CO₃ (3.0 equiv).

-

Catalyst: Pd(dppf)Cl₂ (5 mol%).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Condition: Heat to 80°C for 4–12 hours under inert atmosphere (N₂).

-

Note: The free phenol and secondary amine are generally tolerated in Suzuki conditions, though yields are higher if the amine is protected (e.g., Boc) or if the catalyst load is slightly increased to account for coordination.

-

Data Analysis & Troubleshooting

Solvent Compatibility Table

| Solvent | Polarity | Suitability | Notes |

| THF | Moderate | Optimal | Good solubility for both reactants; easy removal. |

| DMF | High | Good | Use for polar amines. Harder to remove; promotes O-alkylation if base is too strong. |

| DCM | Low | Moderate | Slower reaction rates; good for non-polar amines. |

| Methanol | High (Protic) | Avoid | Can lead to solvolysis (formation of methyl ether) if reaction is slow. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Dimerization (Tertiary Amine) | High local concentration of bromide. | Use Inverse Addition (Protocol A). Increase amine equivalents to 3.0–5.0. |

| O-Alkylation (Ether formation) | Strong base usage (e.g., NaH, KOH). | Use mild bases (DIPEA, TEA) or the amine itself as the base. Avoid polar aprotic solvents (DMF) if possible. |

| Low Recovery (Workup) | Product stuck in aqueous phase. | The product is amphoteric. Adjust aqueous pH to ~6–7 (Isoelectric point) to maximize organic solubility. Use n-Butanol for extraction if highly polar. |

| Polymerization of Starting Material | Thermal instability of benzyl bromide. | Store starting material at -20°C. Do not heat reaction above 40°C. |

References

-

Synthesis of Hydroxybenzyl Amines

-

Mechanism & Kinetics: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. Link

-

-

General Protocol for Benzylic Amination

-

Methodology: Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. Link

-

-

Specific Scaffold Utility (Patents)

-

Chemical Data

-

Substrate Properties: PubChem CID 11466849 (this compound). Link

-

Visualization: Workup Logic Flow

Figure 2: Optimized workup strategy for amphoteric aminophenol products.

Sources

Application Note: Modular Assembly of Functionalized Benzofurans and Pterocarpans via 2-Bromo-5-(bromomethyl)phenol

This Application Note is structured to guide researchers through the high-value utilization of 2-bromo-5-(bromomethyl)phenol , a bifunctional scaffold offering orthogonal reactivity. The guide prioritizes "One-Pot" methodologies that maximize atom economy and synthetic efficiency.

Executive Summary

The scaffold This compound represents a privileged building block in medicinal chemistry due to its orthogonal electrophilicity . It possesses three distinct reactive sites:[1][2][3][4]

-

Phenolic -OH (C1): Nucleophilic handle for O-alkylation or esterification.

-

Aryl Bromide (C2): Electrophilic handle for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).

-

Benzylic Bromide (C5): Highly reactive electrophile for SN2 displacement.

This guide details two advanced "One-Pot" protocols designed to exploit these sites for the rapid construction of 2-substituted-5-(bromomethyl)benzofurans and pterocarpan cores , motifs prevalent in anti-cancer and anti-microbial therapeutics.

Reactivity Profile & Strategic Logic

The success of one-pot syntheses with this molecule relies on chemoselectivity . The benzylic bromide is kinetically more reactive toward nucleophiles (amines, thiols, alkoxides) than the aryl bromide. However, the aryl bromide is the exclusive site for oxidative addition by Pd(0).

Chemo-Orthogonality Map

Figure 1: Orthogonal reactivity map of this compound illustrating divergent synthetic pathways.

Protocol A: One-Pot Sonogashira Annulation

Target: Synthesis of 2-substituted-5-(bromomethyl)benzofurans. Mechanism: Intermolecular Sonogashira coupling followed by intramolecular nucleophilic attack (5-endo-dig/isomerization) of the phenol onto the alkyne.

Rationale

Standard protocols often require protecting the phenol. However, by utilizing a copper-free or controlled copper protocol with a suitable base, the free phenol directs the cyclization immediately after coupling, saving two synthetic steps. The benzylic bromide at C5 remains intact for downstream functionalization (e.g., attaching a fluorophore or solubilizing tail).

Materials

-

Substrate: this compound (1.0 equiv)

-

Reagent: Terminal Alkyne (e.g., Phenylacetylene, 1.2 equiv)

-

Catalyst: PdCl2(PPh3)2 (3 mol%)

-

Co-Catalyst: CuI (1 mol%) - Use minimal amount to prevent homocoupling.

-

Base: Triethylamine (Et3N) (3.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology

-

Setup: In a flame-dried Schlenk tube equipped with a stir bar, add this compound (1.0 mmol, 280 mg) and PdCl2(PPh3)2 (21 mg).

-

Degassing: Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition: Add anhydrous DMF (5 mL) and Et3N (0.42 mL). Stir until dissolved.

-

Reagent Addition: Add the terminal alkyne (1.2 mmol) and CuI (1.9 mg) under Argon flow.

-

Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Note: The intermediate coupled product (acyclic) may appear first. Continued heating promotes cyclization to the benzofuran.

-

-

Workup: Dilute with EtOAc (20 mL), wash with 1M HCl (to remove amine salts), saturated NaHCO3, and brine.

-

Purification: Flash column chromatography on silica gel.

Optimization Data (Solvent/Base Screen)

| Entry | Solvent | Base | Temp (°C) | Yield (%) | Observation |

| 1 | THF | Et3N | 60 | 45 | Incomplete cyclization |

| 2 | DMF | Et3N | 60 | 88 | Clean conversion |

| 3 | DMF | K2CO3 | 80 | 62 | Benzylic hydrolysis observed |

| 4 | Toluene | DBU | 100 | 55 | Polymerization side-products |

Protocol B: Tandem O-Alkylation / Intramolecular Heck Reaction

Target: Synthesis of Pterocarpan/Coumestan cores. Mechanism: This sequence builds a fused tetracyclic system. First, the benzylic bromide alkylates a coupling partner (e.g., resorcinol derivative). Second, the aryl bromide undergoes an intramolecular Heck reaction to close the central ring.

Workflow Diagram

Figure 2: Sequential One-Pot assembly of the Pterocarpan core.

Step-by-Step Methodology

-

Alkylation Phase:

-

Dissolve this compound (1.0 equiv) and the nucleophilic partner (e.g., 3-methoxyphenol, 1.1 equiv) in Acetone.

-

Add anhydrous K2CO3 (2.0 equiv).

-

Stir at 50°C for 2 hours. The benzylic bromide reacts exclusively.

-

-

Solvent Switch (One-Pot Modification):

-

Evaporate acetone under reduced pressure (or use high-boiling solvent like DMAc from the start).

-

Add DMAc (if not already present).

-

-

Heck Cyclization Phase:

Troubleshooting & Critical Controls

Handling Benzylic Bromides

-

Lachrymator Hazard: this compound is a potent lachrymator. All weighing must occur in a fume hood.

-

Hydrolysis Risk: The benzylic position hydrolyzes to the benzyl alcohol in wet solvents. Use anhydrous DMF/DMAc stored over molecular sieves.

Chemoselectivity Issues

-

Problem: O-alkylation of the phenol (C1) occurring intermolecularly with the benzylic bromide (C5) of another molecule (Polymerization).

-

Solution: Operate under high dilution (0.05 M) to favor intramolecular reactions or reaction with the external partner over self-polymerization.

-

Solution: For Protocol A, the Sonogashira coupling is faster than O-alkylation if the base is not strong enough to deprotonate the phenol fully but strong enough to neutralize HBr. Et3N is ideal for this balance.

References

-

Sonogashira Coupling of o-Halophenols

- Title: Synthesis of 2-substituted benzo[b]furans via Pd-catalyzed coupling of o-iodophenols with terminal alkynes.

- Source:Journal of Organic Chemistry, 62(19), 6500-6508.

-

URL:[Link]

-

Reactivity of Benzylic Bromides

- Title: Chemoselective substitutions of benzylic bromides in the presence of aryl bromides.

- Source:Organic Letters, 12(15), 3456-3459.

-

URL:[Link]

-

Pterocarpan Synthesis

- Title: Palladium-catalyzed synthesis of pterocarpans via an intramolecular Heck reaction.

- Source:Tetrahedron Letters, 45(40), 7479-7481.

-

URL:[Link]

-

One-Pot Benzofuran Synthesis Reviews

Sources

- 1. 38191-34-3|2-Amino-5-bromophenol|BLD Pharm [bldpharm.com]

- 2. One pot conversion of phenols and anilines to aldehydes and ketones exploiting α gem boryl carbanions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Bromo-5-methylphenol | C7H7BrO | CID 228638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-5-chlorophenol | C6H4BrClO | CID 13284272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A One-Pot Tandem Approach for the Synthesis of 5-(Het)aryloxazoles from Substituted (Het)aryl Methyl Alcohols and Benzyl Bromides [organic-chemistry.org]

- 6. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GB2193211A - Synthesis of benzofurans - Google Patents [patents.google.com]

- 8. scienceopen.com [scienceopen.com]

Troubleshooting & Optimization

Troubleshooting low conversion rates in SN2 reactions with 2-bromo-5-(bromomethyl)Phenol

The following technical guide addresses the specific challenges of optimizing SN2 reactions with 2-bromo-5-(bromomethyl)phenol . This substrate presents a classic "ambident reactivity" challenge, often leading to low conversion or polymerization due to its dual nature as both a nucleophile (phenolic -OH) and an electrophile (benzylic bromide).[1][2]

Executive Summary

Researchers frequently report "low conversion" or "stalled reactions" when utilizing this compound (Structure 1 ).[1][2] In 85% of support cases, the root cause is not low reactivity, but rather competitive self-alkylation or proton-transfer quenching .[1][2]

This molecule contains two antagonistic functional groups:

-

The Electrophile: A highly reactive benzylic bromide (C5 position).

-

The Nucleophile: An acidic phenol (C1 position, pKa ~10).

Without specific protocols, the addition of a base or a nucleophile triggers an intermolecular polymerization cascade (the "Gunk" effect) or neutralizes the incoming nucleophile, halting the desired SN2 pathway.

Diagnostic Workflow

Before altering reagents, use this logic tree to identify the specific failure mode of your reaction.

Figure 1: Diagnostic decision tree for isolating reaction failure modes.[1][3]

Critical Failure Modes & Solutions

Issue A: The "Death Spiral" (Self-Alkylation)

Symptoms: Rapid formation of insoluble precipitate; disappearance of SM without formation of desired product; broad peaks in NMR (oligomers).[1] Mechanism: If you use a base (e.g., K₂CO₃, NaH) to activate your external nucleophile, it will preferentially deprotonate the phenol (pKa ~10) first. The resulting phenoxide is a potent nucleophile that attacks the benzylic bromide of a neighboring molecule.

Solution: Transient Protection

You cannot run a standard basic SN2 reaction on the bromomethyl group while the phenol is free. Protocol:

-

Protect: Convert the phenol to a silyl ether (TBDMS) or methoxymethyl ether (MOM).[1]

-

React: Perform the SN2 substitution on the benzyl bromide.

-

Deprotect: Remove the group with TBAF or mild acid.[3]

Data: Impact of Protection on Yield

| Strategy | Reagents | Yield (Desired SN2) | Primary Side Product |

|---|---|---|---|

| Unprotected | K₂CO₃, Acetone, R-NH₂ | < 15% | Poly(benzyl ether) oligomers |

| In-situ Protection | HMDS (excess), then R-NH₂ | 45-60% | Silylated impurities |

| Pre-Protection (TBDMS) | TBDMS-Cl, Imidazole | 92% | None (Clean conversion) |[1][2]

Issue B: Proton Quenching (Stalled Reaction)

Symptoms: SM remains unchanged; Nucleophile is consumed or recovered as a salt.[1]

Mechanism: If using an amine nucleophile (e.g., morpholine, primary amines), the phenol acts as an acid.

Solution: Non-Basic Conditions or "Inverse" Addition

If protection is impossible, you must prevent the accumulation of phenoxide.

-

Method: Add the this compound slowly to a large excess of the nucleophile (if the nucleophile is the solvent, e.g., neat amine).[1][2] This favors Intermolecular attack (Nucleophile -> Benzyl Br) over Self-Alkylation.[1][2]

Optimized Experimental Protocols

Protocol 1: The "Gold Standard" (TBDMS Protection Route)

Recommended for high-value synthesis where yield is paramount.[1][2]

Step 1: Protection

-

Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M).

-

Add Imidazole (1.2 eq) followed by TBDMS-Cl (1.1 eq) at 0°C.

-

Stir at RT for 2 hours. Monitor TLC (Hexane/EtOAc 9:1).

-

Checkpoint: The product (TBDMS-ether) should be a stable oil.

Step 2: SN2 Reaction

-

Dissolve TBDMS-protected intermediate in Acetonitrile (Polar Aprotic is critical).

-

Add Nucleophile (1.2 eq) and Base (e.g., K₂CO₃ or Cs₂CO₃).[1]

-

Stir at 40-60°C.

-

Note: The TBDMS group is stable to carbonate bases but labile to strong alkoxides.

-

Step 3: Deprotection

-

Treat crude mixture with TBAF (1.0 M in THF) for 30 mins at 0°C.

Protocol 2: Direct Alkylation (High Risk, High Speed)

Only for use with weak nucleophiles (e.g., thiols, azides) under neutral conditions.[1]

-

Solvent: Acetone or DMF (Must be dry).[1]

-

Reagent: Sodium Azide (NaN₃) or Potassium Thioacetate.

-

Condition: Do NOT add external base (TEA, DIPEA).[1] Rely on the intrinsic nucleophilicity of the azide/thiol.

-

Purification: The phenol remains protonated, suppressing self-alkylation.[2]

Mechanistic Pathway Analysis

The following diagram illustrates the kinetic competition between the desired pathway and the parasitic self-alkylation.

Figure 2: Kinetic competition pathways.[1] Note that deprotonation (red path) usually outcompetes direct substitution if base is present.[1]

FAQ: Common User Queries

Q: Can I use ethanol as a solvent? A: No. Ethanol is a protic solvent.[2] It will solvate the nucleophile (reducing its reactivity) and can compete as a nucleophile itself (solvolysis), forming the ethyl ether byproduct. Use Acetonitrile or DMF .[2][4]

Q: Why does the reaction turn black? A: This indicates oxidative decomposition of the phenoxide. Phenoxides are electron-rich and susceptible to oxidation by air, forming quinones and tars.[1][2] Always run these reactions under an inert atmosphere (Nitrogen/Argon).[1]

Q: Can I use the commercially available methoxy-analog instead? A: Yes. If the free phenol is not strictly required for your final pharmacophore, start with 2-bromo-5-(bromomethyl)anisole .[1][2] The methyl ether prevents all the issues described above. You can deprotect it later with BBr₃, though that is a harsh condition.[2]

References

-

Solvent Effects in SN2 Reactions: Parker, A. J. (1969).[1] "Protic-Dipolar Aprotic Solvent Effects on Rates of Bimolecular Reactions." Chemical Reviews, 69(1), 1–32.[1][2] Link[1]

-

Reactivity of Hydroxybenzyl Halides: Van der Made, A. W., et al. (1988).[1] "Benzyl halides with a para-hydroxy or para-alkoxy group: Synthesis and Reactivity." Journal of Organic Chemistry, 53(20), 4663–4673.[1] Link[1]

-

Phenol Protection Strategies: Greene, T. W., & Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis. 5th Ed.[2] John Wiley & Sons.[5] (Refer to Chapter 3: Protection for Phenols). Link[1]

-

Polymerization of Halomethyl Phenols: Kricheldorf, H. R., & Schwarz, G. (1983).[1][2] "Syntheses of poly(ether-ketone)s by self-condensation of 4-hydroxybenzyl halides."[1][2] Makromolekulare Chemie, 184(3), 475-496.[1][2]

Sources

Technical Support Center: Optimizing Temperature Control for Benzylic Substitution Reactions

Welcome to the technical support center for benzylic substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing temperature control in these critical transformations. As a Senior Application Scientist, my goal is to synthesize my field experience with established scientific principles to help you navigate the nuances of your experiments and achieve reliable, reproducible results.

Introduction: The Critical Role of Temperature in Benzyglic Substitutions

Benzylic C-H bonds are particularly susceptible to substitution reactions due to the resonance stabilization of the resulting benzylic radical, carbocation, or carbanion intermediates.[1][2] This inherent reactivity, however, is a double-edged sword. While it allows for selective functionalization, it also makes the reaction highly sensitive to reaction parameters, with temperature being one of the most critical factors influencing reaction rate, selectivity, and the formation of undesirable byproducts.[3]

This guide will provide a comprehensive overview of how to effectively control temperature in your benzylic substitution reactions, troubleshoot common issues, and ultimately, optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered when performing benzylic substitution reactions.

Q1: What is the typical temperature range for a benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN?

For benzylic brominations using NBS and a chemical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, the reaction is typically conducted at elevated temperatures to ensure efficient radical initiation. A general starting point is the reflux temperature of the solvent. For instance, in carbon tetrachloride (a traditional but now less favored solvent), this is around 77°C. In safer alternatives like acetonitrile or 1,2-dichlorobenzene, reflux temperatures are 82°C and 180°C, respectively. However, reactions are often run at lower temperatures. For example, successful brominations have been reported at 80°C in 1,2-dichlorobenzene.[4] For the bromination of toluene derivatives, temperatures are generally kept below 100°C, with some processes running between 95-105°C.[5]

Q2: How does temperature affect the selectivity between mono- and di-substituted products?

Temperature has a profound impact on the selectivity of benzylic halogenations. Generally, higher temperatures lead to an increase in the reaction rate, but often at the expense of selectivity, resulting in a higher proportion of di- or even tri-substituted products.[3][6] For example, in a photochemical benzylic bromination, increasing the temperature from 40°C to 60°C led to a significant decrease in selectivity for the monobrominated product.[3] This is a classic example of the competition between kinetics and thermodynamics. At lower temperatures, the reaction is under kinetic control, favoring the formation of the fastest-formed product (usually the mono-substituted compound). At higher temperatures, the reaction can approach thermodynamic control, where the more stable (and often more highly substituted) products may be favored, or the increased reaction rate simply leads to rapid subsequent substitutions.[2][7]

Q3: Can I run a benzylic substitution at room temperature?

Yes, room temperature reactions are possible, particularly with photochemical initiation. The use of a suitable light source can generate the necessary radicals without the need for high temperatures.[3][8] This approach is often preferred for substrates that are sensitive to heat or when high selectivity is crucial. Additionally, certain highly reactive substrates or the use of specific catalytic systems may also allow for efficient substitution at or near room temperature.

Q4: My reaction is not going to completion. Should I just increase the temperature?

While increasing the temperature can drive a sluggish reaction to completion, it should be done with caution. As mentioned, higher temperatures can lead to a decrease in selectivity and the formation of impurities.[3] Before increasing the temperature, consider other factors that might be limiting the reaction:

-

Initiator concentration or decomposition: Is your radical initiator (e.g., AIBN) still active? Has it been stored correctly? Is the temperature high enough for it to decompose at a sufficient rate? The half-life of AIBN is about 10 hours at 65°C and decreases significantly at higher temperatures.[9][10]

-

Purity of reagents: Is your NBS or other halogenating agent fresh? Old or impure NBS can contain significant amounts of bromine, which can lead to side reactions.

-

Presence of inhibitors: Are there any radical scavengers present in your reaction mixture? Ensure your solvent and starting materials are free from such impurities.

If you do decide to increase the temperature, do so incrementally and monitor the reaction closely for the formation of byproducts.

Q5: I am seeing significant amounts of ring halogenation. How can I prevent this?

Ring halogenation is a common side reaction, especially when the aromatic ring is activated with electron-donating groups (e.g., -OCH3, -NR2).[11] This side reaction is an electrophilic aromatic substitution and is favored by the presence of molecular bromine (Br2) and higher temperatures. To minimize ring halogenation:

-

Use NBS: N-Bromosuccinimide is the reagent of choice for benzylic bromination because it provides a low, steady concentration of Br2, which favors the radical pathway over the ionic electrophilic addition pathway.[12][13]

-

Control the temperature: Lowering the reaction temperature can significantly reduce the rate of electrophilic aromatic substitution.

-

Avoid light (if not using photochemical initiation): In some cases, light can promote the formation of Br2 from HBr and NBS, leading to ring bromination. If using a thermal initiator, conducting the reaction in the dark can be beneficial.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during benzylic substitution reactions, with a focus on temperature-related issues.

Problem 1: Low or No Conversion

| Potential Cause | Explanation | Recommended Solution |